Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Description
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to a methylene bridge, which is further connected to a carbamoyl moiety substituted with a 2-hydroxypropyl chain.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxypropylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10(16)7-14-12(17)8-15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCLOAOGFCFUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzyl chloroformate} + \text{2-hydroxypropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Structural Impact :
- The 2-hydroxypropyl group in the target compound likely improves solubility and bioavailability compared to alkyl or aryl analogs due to hydrogen bonding with water .
- Steric hindrance from bulkier substituents (e.g., isopropyl, diethyl) may reduce enzymatic degradation but could limit membrane permeability .
Physicochemical Properties
Note: Data for the target compound are extrapolated from analogs. The hydroxypropyl group may lower logP compared to alkyl analogs, favoring solubility in polar solvents .
Key Findings :
- Hydroxypropyl-containing derivatives may require protective group strategies (e.g., tert-butyl or benzyl ethers) to prevent side reactions during synthesis .
- Lower yields in bulkier analogs (e.g., 48.9% in , Step 4) highlight the challenge of introducing complex substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Hydroxypropyl | High (aqueous) | Hydroxyl, carbamoyl, benzyl |
| Benzyl N-[(isopropylcarbamoyl)methyl]carbamate | Isopropyl | Moderate (DMSO) | Alkyl, carbamoyl |
| Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate | Aryl carbamoyl | Low (organic solvents) | Aromatic, carbamoyl |
Research Findings and Discussion
- Hydroxypropyl vs. Alkyl Substituents : The 2-hydroxypropyl group enhances solubility but may reduce metabolic stability due to oxidative susceptibility compared to alkyl chains .
- Synthetic Challenges : Bulky or polar substituents require optimized coupling conditions (e.g., HOBt/EDCI vs. TFA deprotection) to maintain yields .
- Biological Relevance : Hydrophilic analogs like the target compound are promising for targeting extracellular enzymes, while lipophilic variants may excel in CNS applications .
Biological Activity
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structure, which includes a benzyl group and a hydroxypropyl moiety. This combination is believed to impart specific chemical and biological properties that differentiate it from other carbamate compounds.
The primary mechanism of action for this compound involves the inhibition of certain enzymes by binding to their active sites. This action can lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications. Notably, it has been studied for its potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on AChE and BChE. The following table summarizes findings related to its enzyme inhibition potency compared to other known inhibitors:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 20 | 1 |
| Compound 5k | 4.33 | 10 |
| Compound 5j | 6.57 | 10 |
Note: TBD indicates that specific values were not available in the reviewed literature.
Antimicrobial Properties
In addition to enzyme inhibition, this compound has shown potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to elucidate its efficacy and mechanism in this context .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that this compound exhibited promising inhibitory activity against BChE, with some derivatives showing up to nine times greater efficacy than rivastigmine .
- Toxicological Assessments : Toxicological evaluations suggest that while carbamates can have beneficial effects, they also pose risks due to their potential toxicity at higher concentrations. Understanding the balance between therapeutic efficacy and safety is crucial for future applications .
- Comparative Studies : Comparative analyses with other carbamates have highlighted the unique properties of this compound, particularly in terms of selectivity and potency against specific enzymes involved in neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
